

Application Note: High-Throughput Analysis of Mureidomycin D using HPLC and Mass Spectrometry

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Compound of Interest					
Compound Name:	Mureidomycin D				
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Abstract

This application note details a robust and sensitive method for the analysis of **Mureidomycin D** and its analogs using Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS). The described protocol is suitable for the identification and relative quantification of mureidomycins from complex matrices such as fermentation broths. This methodology is critical for researchers in natural product discovery, antibiotic development, and process monitoring.

Introduction

Mureidomycins are a class of peptidylnucleoside antibiotics that exhibit potent activity against Pseudomonas aeruginosa, a challenging Gram-negative pathogen.[1] **Mureidomycin D**, a member of this family, along with its structural analogs, requires precise analytical methods for characterization and quantification during discovery, development, and manufacturing processes. The inherent complexity of fermentation broths and the structural similarity of mureidomycin analogs necessitate a high-resolution analytical approach. This document provides a detailed protocol for UHPLC-MS/MS analysis, enabling accurate identification and characterization of **Mureidomycin D** and related compounds.



Experimental Protocols Sample Preparation from Fermentation Broth

A critical step for accurate analysis is the effective extraction of mureidomycins from the fermentation culture. The following is a general protocol that can be optimized for specific fermentation media and strains.

- Cell Removal: Centrifuge the fermentation broth at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the microbial cells.
- Supernatant Collection: Carefully collect the supernatant, which contains the secreted mureidomycins.
- Protein Precipitation: To remove proteins that can interfere with the analysis, add an equal volume of a cold organic solvent like acetonitrile or methanol to the supernatant.
- Incubation and Centrifugation: Incubate the mixture at -20°C for at least 30 minutes to facilitate protein precipitation. Subsequently, centrifuge at high speed to pellet the precipitated proteins.
- Filtration: Filter the resulting supernatant through a 0.22 μm syringe filter to remove any remaining particulate matter before injection into the UHPLC system.

UHPLC-HRMS Analysis

The following protocol is based on established methods for the analysis of mureidomycin analogs.[2]

- Instrumentation: Waters ACQUITY UPLC® system coupled to a Xevo G2 Qtof MS system.[2]
- Column: ACQUITY UPLC BEH C18 Column (2.1 mm × 50 mm, 1.7 μm).[2]
- Column Temperature: 45 °C.[2]
- Mobile Phase:
 - A: Water with 0.1% formic acid.



o B: Acetonitrile.

• Flow Rate: 0.3 ml/min.

Gradient Elution Program:

o 0 min: 100% A, 0% B

10 min: 85% A, 15% B

15 min: 50% A, 50% B

Injection Volume: 5-10 μL (optimized based on sample concentration).

Mass Spectrometry Detection

- Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
- Mass Spectrometer: Hybrid quadrupole-time-of-flight (Q-TOF) mass spectrometer.
- Acquisition Mode: MSE (a data-independent acquisition mode that collects both precursor and fragment ion information in a single run).
- Data Analysis: The system is controlled by Masslynx V4.1 software.

Data Presentation

The following table summarizes the mass-to-charge ratios ([M+H]⁺) for **Mureidomycin D** and several of its known analogs, which are crucial for their identification in complex mixtures.

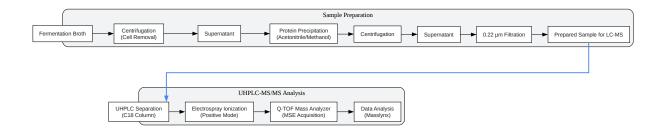


Compound	Molecular Formula	Calculated [M+H]+	Measured [M+H] ⁺	Reference
Mureidomycin A	C38H48N8O12S	841.3190	841.3218	
Mureidomycin B	C38H50N8O12S	843.3339	843.3340	
Mureidomycin C	C40H51N9O13S	898.3354	-	_
Mureidomycin D	C40H53N9O13S	900.3510	-	_
N- acetylmureidomy cin E	-	899.3245	899.3246	_
N- acetylmureidomy cin I	-	849.3763	849.3763	_
N- acetylmureidomy cin J	-	851.3909	851.3909	_

Note: Measured [M+H]⁺ for Mureidomycin C and D were not explicitly found in the provided search results, hence the calculated values are presented.

Mandatory Visualization





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Caption: Experimental workflow for Mureidomycin D analysis.

Conclusion

The described UHPLC-MS/MS method provides a highly specific and sensitive tool for the analysis of **Mureidomycin D** and its analogs. The detailed protocol for sample preparation and instrumental analysis will aid researchers in the accurate identification and characterization of these important antibiotic compounds, thereby facilitating drug discovery and development efforts. The use of high-resolution mass spectrometry is particularly advantageous for distinguishing between closely related structural analogs within complex biological matrices.

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- 2. New insights into the dihydro-mureidomycin biosynthesis controlled by two unusual proteins in Streptomyces roseosporus PMC [pmc.ncbi.nlm.nih.gov]
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